N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with 3,4-dichlorobenzyl and 4-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality. The purification of the final product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the aromatic rings.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; common products include substituted sulfonamides.
Oxidation: Oxidation of the aromatic rings can yield quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of partially or fully hydrogenated aromatic rings.
Hydrolysis: Hydrolysis yields 3,4-dichlorobenzylamine and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with proteins and other biomolecules.
Medicine
This compound has potential applications in medicinal chemistry. Sulfonamide derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and pharmaceuticals. Its chemical properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorobenzyl)-4-ethoxybenzenesulfonamide
- N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide
- N-(3,4-dichlorobenzyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is unique due to the presence of both 3,4-dichlorobenzyl and 4-methyl groups This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other sulfonamide derivatives
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13Cl2NO2S |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-2-5-12(6-3-10)20(18,19)17-9-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 |
InChI Key |
OWPPCGPVUXRRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.